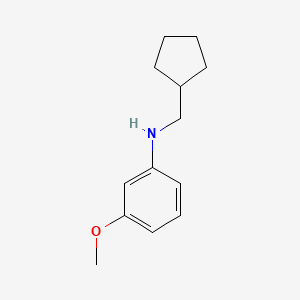

![molecular formula C21H28N4O B2503651 (2-甲基-4,5,6,7-四氢-1H-苯并[d]咪唑-5-基)(4-苯乙基哌嗪-1-基)甲酮 CAS No. 2034441-42-2](/img/structure/B2503651.png)

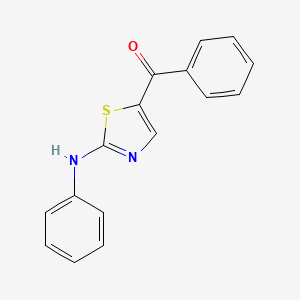

(2-甲基-4,5,6,7-四氢-1H-苯并[d]咪唑-5-基)(4-苯乙基哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various derivatives of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile and related compounds has been described in the literature. The process involves the reaction of 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide with different aldehydes to yield Schiff's bases, which are then reacted with ethyl cyanoacetate to produce 1H-pyrazole-4-carbonitriles. Subsequent N-methylation and reaction with 4-aminoantipyrine or different carboxylic acids lead to the formation of the final compounds. This method demonstrates a versatile approach to synthesizing a range of compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of the benzo[d]imidazole moiety, which is a common feature in molecules with antimicrobial and antioxidant properties. The quantitative structure–activity relationships (QSAR) analysis of these compounds shows a high correlation between molecular descriptors and their biological activity, indicating that specific structural features are essential for their efficacy. The three-dimensional pharmacophore model and molecular docking studies further support the importance of the molecular structure in determining the activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing functional groups that confer biological activity. The Schiff base formation, N-methylation, and subsequent reactions with various reagents are key steps that lead to the final compounds with diverse activities. The reactivity of these intermediates allows for the introduction of different substituents, which can be tailored to enhance the desired biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of different substituents affects these properties and, consequently, the biological activity of the compounds. The antioxidant activity is evaluated using the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay, while the antimicrobial activity is assessed using the diffusion plate method. Compounds with specific substituents show high activity against various pathogens, demonstrating the significance of the physical and chemical properties in the biological efficacy of these molecules .

The study provides a comprehensive analysis of the synthesis, biological activities, and molecular properties of a new series of benzo[d]imidazole derivatives. The compounds exhibit significant antioxidant and antimicrobial activities, with some showing high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The QSAR analysis and molecular docking studies offer insights into the relationship between structure and activity, which is valuable for the design of new therapeutic agents. The case studies of the most active compounds, such as compound 4a, provide a promising outlook for the development of new antimicrobial agents with efficacy comparable to established antibiotics like sulfamethoxazole .

In another research, a general stereospecific synthesis of (N-methyl-2,6-methano-3-benzazocin-11 beta-yl)alkanones is described, leading to a series of alkyl ketones with novel opiate activity profiles. The compounds synthesized exhibit a range of potencies, with some showing morphine-like potency and others displaying antagonist activity. The study highlights the potential of these compounds as new opiate drugs with diverse activity profiles, which could be beneficial in pain management and addiction treatment .

科学研究应用

合成和化学性质

该化合物属于一类化学物质,因其独特的化学结构和性质而成为研究重点。研究工作旨在合成新的衍生物,并探索它们的反应性和作为进一步化学转化的中间体的潜力。例如,研究详细介绍了相关苯并咪唑和咪唑衍生物的合成,重点介绍了允许引入各种官能团的方法,这些官能团可能导致具有显着生物活性的化合物 (Mabkhot, Al-Majid, & Abd Elshafy Kheder, 2010)。

抗氧化和抗菌活性

还对苯并咪唑衍生物的抗氧化和抗菌特性进行了研究。合成具有不同取代基的化合物已导致鉴定出对各种微生物菌株表现出显着活性和显示出有希望的抗氧化能力的结构。这些研究有助于更广泛地寻找新的有效抗菌剂和抗氧化剂,这些抗菌剂和抗氧化剂在药物和防腐剂的开发中至关重要 (Bassyouni 等人,2012)。

分子对接和构效关系

进一步的探索包括使用分子对接和定量构效关系 (QSAR) 分析来预测苯并咪唑衍生物的生物活性。通过了解这些化合物如何与特定的生物靶标相互作用,研究人员可以设计出具有定制特性的更有效的药物。此类计算研究通过提供对活性的分子基础的见解和指导合成具有优化功效的化合物,补充了实验工作 (Bassyouni 等人,2012)。

晶体结构和表征

相关化合物的晶体结构分析提供了有关其分子几何形状的宝贵信息,这对于了解它们的反应性和与生物分子的相互作用至关重要。X 射线晶体学、核磁共振和质谱等表征技术是确认合成化合物的结构和阐明其性质的关键工具 (Wang 等人,2017)。

属性

IUPAC Name |

(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O/c1-16-22-19-8-7-18(15-20(19)23-16)21(26)25-13-11-24(12-14-25)10-9-17-5-3-2-4-6-17/h2-6,18H,7-15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKBSCYNZHAURV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2503572.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503574.png)

![2-methylbutyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2503580.png)

![1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea](/img/structure/B2503581.png)

![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)